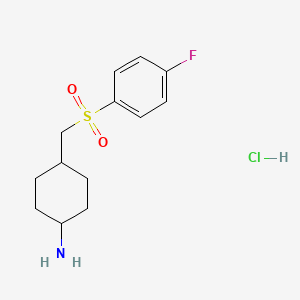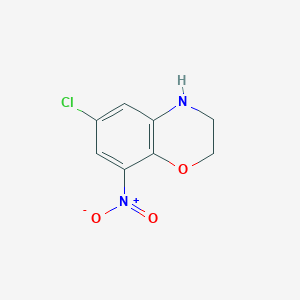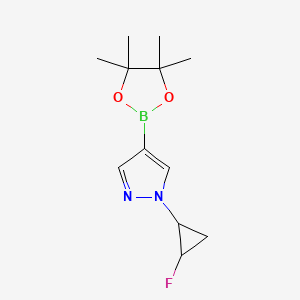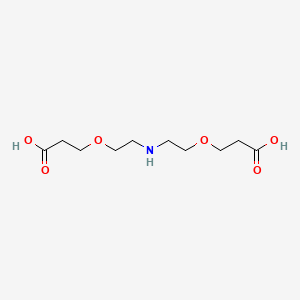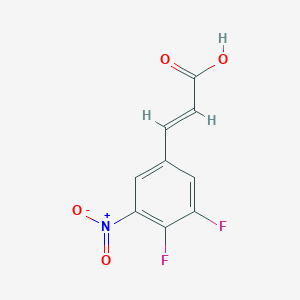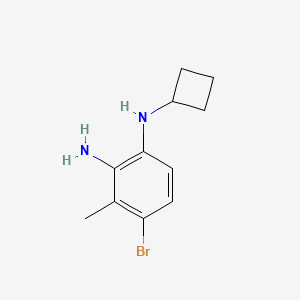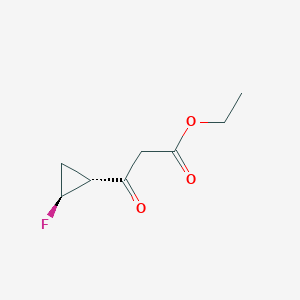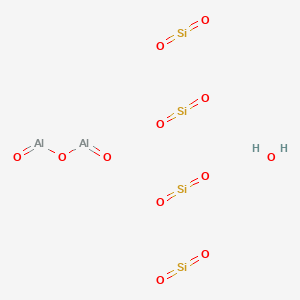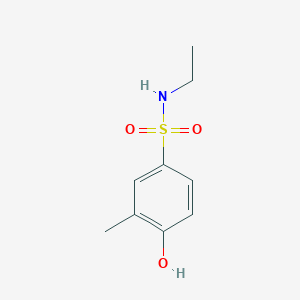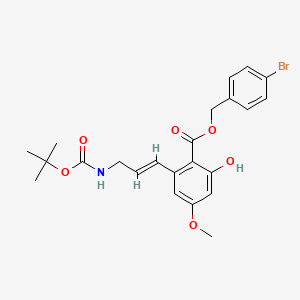
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a bromobenzyl group, a hydroxybenzoate moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can be achieved through a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-bromobenzyl alcohol, 6-hydroxy-4-methoxybenzoic acid, and tert-butoxycarbonyl-protected amino propene.
Esterification: The 4-bromobenzyl alcohol is esterified with 6-hydroxy-4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling: The protected amino propene is then coupled with the esterified product using a palladium-catalyzed Heck reaction under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for esterification and coupling steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science:
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methoxy, and bromobenzyl groups allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Bromobenzyl (E)-2-(3-amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: Lacks the tert-butoxycarbonyl protection.
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-4-methoxybenzoate: Lacks the hydroxy group.
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxybenzoate: Lacks the methoxy group.
Uniqueness
The unique combination of functional groups in 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate allows for specific interactions and reactivity that are not possible with the similar compounds listed above. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.
特性
分子式 |
C23H26BrNO6 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC名 |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28)/b6-5+ |
InChIキー |
PZCOODTUUFZETQ-AATRIKPKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC/C=C/C1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
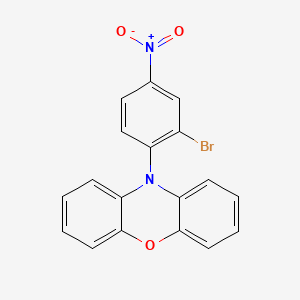
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
